Oncornaviral DNA Polymerase Inhibitory Activity – Screening-Level Evidence Distinct from Acetamide-Class Anticonvulsants
The target compound has been evaluated in a functional assay for inhibition of oncornaviral DNA polymerase from Moloney murine leukemia virus, as recorded in the AladdinSci screening database (Assay ID ALA662216) . This biological target is absent from the published profiles of the closely related (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides anticonvulsant series and the 6-methyl-2-thioether-pyrimidin-4-one derivatives, which have been characterized exclusively for CNS activity. The retroviral polymerase screening registration thus constitutes a distinct biological annotation for the p-tolyl ethanone derivative that is not shared by the acetamide-class comparators.
| Evidence Dimension | Biological target annotation (retroviral DNA polymerase vs. CNS targets) |
|---|---|
| Target Compound Data | Registered in functional assay for ID₅₀ against MoMLV oncornaviral DNA polymerase (specific ID₅₀ value not publicly reported in accessible abstract) |
| Comparator Or Baseline | Closest published analogs – (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides – characterized for anticonvulsant activity (GABA-A, GABA-AT, CA-II, NMDA targets) with no reported antiviral screening data |
| Quantified Difference | Qualitative target profile divergence: retroviral polymerase annotation present vs. absent in published comparator series |
| Conditions | Functional assay; Moloney murine leukemia virus; organism-level target context |
Why This Matters
For procurement decisions where antiviral screening or reverse transcriptase-related research is the objective, the target compound carries a biological annotation absent from the more extensively characterized acetamide anticonvulsant analogs, offering a distinct entry point for hit expansion.
